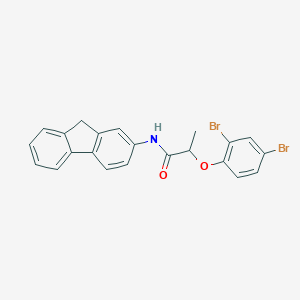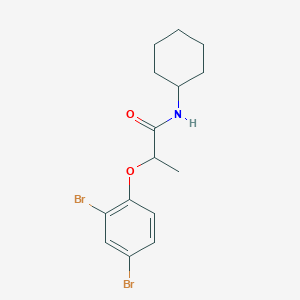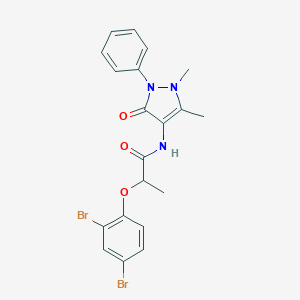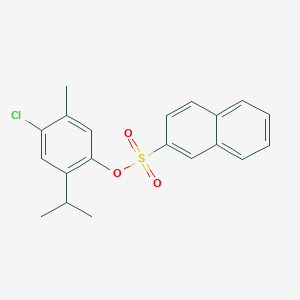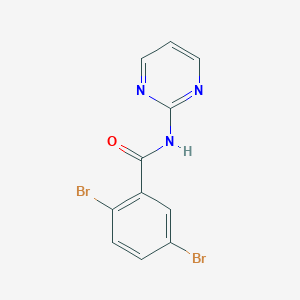
2,5-dibromo-N-(2-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(2-pyrimidinyl)benzamide, also known as DRB, is a chemical compound that has been widely used in scientific research for its ability to inhibit RNA polymerase II transcription. DRB has been used in a variety of studies to investigate the mechanisms of gene expression and transcriptional regulation. In
Wirkmechanismus
2,5-dibromo-N-(2-pyrimidinyl)benzamide works by inhibiting the activity of RNA polymerase II, which is responsible for transcribing DNA into RNA. Specifically, 2,5-dibromo-N-(2-pyrimidinyl)benzamide binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This inhibition leads to a decrease in the production of mRNA and subsequently, a decrease in the expression of genes that are dependent on RNA polymerase II.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on RNA polymerase II, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to induce apoptosis in cancer cells. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide in lab experiments is its specificity for RNA polymerase II. This specificity allows researchers to study the effects of inhibiting RNA polymerase II without affecting other cellular processes. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving 2,5-dibromo-N-(2-pyrimidinyl)benzamide. One area of interest is the development of new antiviral drugs based on 2,5-dibromo-N-(2-pyrimidinyl)benzamide. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have potential as a cancer therapy, and further research is needed to investigate its efficacy in different types of cancer. Finally, the use of 2,5-dibromo-N-(2-pyrimidinyl)benzamide in combination with other inhibitors may provide new insights into the mechanisms of gene expression and transcriptional regulation.
Synthesemethoden
2,5-dibromo-N-(2-pyrimidinyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The method involves the bromination of 2-aminopyrimidine followed by the coupling of the resulting 2-bromo-5-aminopyrimidine with 2,5-dibromobenzoyl chloride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, particularly in the field of molecular biology. It has been used to study the mechanisms of gene expression, transcriptional regulation, and RNA processing. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been used to investigate the role of RNA polymerase II in DNA damage response and repair. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in studies of viral replication and the development of antiviral drugs.
Eigenschaften
Molekularformel |
C11H7Br2N3O |
|---|---|
Molekulargewicht |
357 g/mol |
IUPAC-Name |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChI-Schlüssel |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
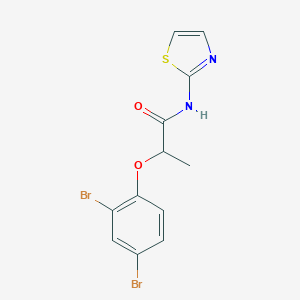


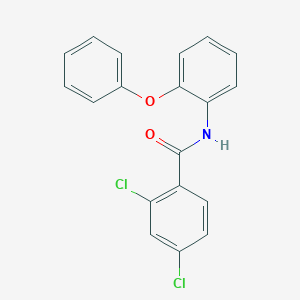
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
